N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide -

N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide

Catalog Number: EVT-4253892
CAS Number:
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. It exhibits high selectivity for the B1 receptor over the B2 receptor, with inhibition constants (Ki) in the nanomolar range. SSR240612 has demonstrated efficacy in inhibiting various bradykinin B1 receptor-mediated responses in both in vitro and in vivo models. These include inhibition of inositol monophosphate formation, contractions of isolated rabbit aorta and rat ileum, paw edema in mice, capsaicin-induced ear edema in mice, tissue destruction and neutrophil accumulation in the rat intestine, thermal hyperalgesia induced by UV irradiation, and neuropathic thermal pain induced by sciatic nerve constriction in rats. [, ]

Relevance: SSR240612 and N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide share the 1,3-benzodioxol-5-yl moiety as a common structural feature. [, ] This suggests potential similarities in their physicochemical properties and possibly some shared biological targets.

(R)-N-2-(1,3-Benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylurea (EAB-309)

Compound Description: EAB-309 is a potent and novel acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitor with demonstrated hypocholesterolemic activity. [] It exhibits an IC50 value of 5 nM for the inhibition of rat hepatic microsomal ACAT and has shown efficacy in lowering plasma cholesterol levels in in vivo models. EAB-309 is significantly more potent than its enantiomer, (S)-N-2-(1,3-Benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylurea (EAB-310), suggesting a stereospecific mode of action.

Relevance: Both EAB-309 and N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide contain a benzodioxole ring system. While EAB-309 incorporates a 1,3-benzodioxol-4-yl substituent, the target compound features a 1,3-benzodioxol-5-yl moiety. [] This difference in the substitution pattern on the benzodioxole ring may influence their specific biological activities.

Relevance: Although JTE-013 does not share direct structural similarity with N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide, it is included here because it belongs to the class of S1P receptor antagonists. [] This highlights the potential of N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide, or its derivatives, to be explored for activity at S1P receptors, particularly if structural modifications aimed at enhancing S1P2 antagonism are implemented.

AB1 [N-(1H-4-isopropyl-1-allyl-3-methylpyrazolo[3,4-b]pyridine-6-yl)-amino-N′-(2,6-dichloropyridine-4-yl) urea]

Compound Description: AB1 is a derivative of JTE-013 with improved S1P2 antagonism and enhanced stability in vivo. [] It demonstrates greater efficacy than JTE-013 in blocking S1P2-mediated inhibition of cell migration in glioblastoma cells and inhibiting neuroblastoma tumor growth. AB1 also shows enhanced effects on signaling molecules downstream of S1P2 and a greater ability to inhibit the expression of connective tissue growth factor, a profibrotic mediator, compared to JTE-013.

Relevance: AB1, while not directly structurally similar to N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide, is a more potent and stable analog of the S1P2 antagonist JTE-013. [] The structural modifications made to JTE-013 to yield AB1, which led to improved S1P2 antagonism, highlight the potential for tailoring the structure of N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide to target this receptor.

2,6-dimethyl-1,3-dioxane-4-ol (Aldoxane)

Compound Description: Aldoxane is a trimerization product of acetaldehyde and serves as an intermediate in the formation of N2-(2,6-dimethyl-1,3-dioxan-4-yl)deoxyguanosine (N2-aldoxane-dG), a DNA adduct formed by the reaction of acetaldehyde with deoxyguanosine (dG) and DNA. [] It reacts with dG and DNA to produce N2-aldoxane-dG, along with other adducts, including 3-(2-deoxyribos-1-yl)-5,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purine-10(3H)one, 2-amino-7,8-dihydro-8-hydroxy-6-methyl-3H-pyrrolo[2,1-f]purine-4(6H)one, N2-(3-hydroxybutylidene)dG, N2-[(2-hydroxypropyl)-6-methyl-1,3-dioxane-4-yl]dG, and N2-ethylidene-dG.

Relevance: Aldoxane and N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide are both heterocyclic compounds. [] Aldoxane is a six-membered 1,3-dioxane derivative, while the target compound features a fused five-membered 1,3-benzodioxole ring. This highlights the significance of heterocyclic structures in the development of bioactive compounds.

1,3-Dimethyl-6-hydrazinouracil

Compound Description: 1,3-Dimethyl-6-hydrazinouracil is a pyrimidine derivative used as a starting material in the synthesis of various pyrimidine derivatives with potential biological activity. [] It reacts with aldehydes to form hydrazones, which can be further transformed into triazolo[4,5-d]pyrimidines via diazo derivatives. 1,3-Dimethyl-6-hydrazinouracil can also be converted into N1,N2-bis(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)hydrazine upon heating in ethanol in the presence of hydrochloric acid.

Relevance: 1,3-Dimethyl-6-hydrazinouracil and N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide share a common pyrimidine core structure, albeit with different substituents and modifications. [] This similarity points to a common starting point in their synthesis and emphasizes the versatility of pyrimidine derivatives in medicinal chemistry.

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106)

Compound Description: AL106 is a benzenesulfonamide derivative identified as a potential anti-glioblastoma (GBM) compound. [] It exhibits an IC50 value of 58.6 µM against the U87 GBM cell line and demonstrates lower toxicity in non-cancerous cells compared to cisplatin. AL106 is predicted to interact with the active site of the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in GBM.

Relevance: While not directly structurally similar to N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide, AL106 falls under the broader category of benzenesulfonamide derivatives, a class of compounds with diverse biological activities, including anticancer properties. [] This suggests that N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide could also be explored for potential anticancer activity.

4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL107)

Compound Description: AL107 is a benzenesulfonamide derivative that exhibits a good binding affinity for TrkA, a receptor tyrosine kinase implicated in GBM. [] It is structurally similar to AL106, another benzenesulfonamide derivative with potential anti-GBM activity.

Relevance: AL107, like AL106, belongs to the benzenesulfonamide class of compounds and demonstrates potential as an anti-GBM agent. [] This strengthens the argument for investigating N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide, or its analogs, for potential anticancer activity.

Properties

Product Name

N-1,3-benzodioxol-5-yl-2,6-dimethyl-4-morpholinecarboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,6-dimethylmorpholine-4-carboxamide

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C14H18N2O4/c1-9-6-16(7-10(2)20-9)14(17)15-11-3-4-12-13(5-11)19-8-18-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,17)

InChI Key

KCCFBFKOZFHMMR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.